Compound Description: Pexidartinib is a kinase inhibitor molecule. Its dihydrochloride dihydrate salt was synthesized and analyzed using single-crystal data []. Within the molecule, the central pyridine ring's nitrogen atom and the pyrrolopyridine group's pyridine nitrogen atom are protonated []. This compound forms various intermolecular interactions, including N–H···O and N–H···Cl interactions with water molecules and chloride ions [].
Compound Description: These compounds were identified during a search for novel pesticides based on the commercial insecticide tebufenpyrad []. Compound 1a is a lead compound with fungicidal properties, while 2a is a pyrimidin-4-amine derivative with improved fungicidal activity []. Compound 2a exhibits a unique mode of action and no cross-resistance with other pesticide classes, making it a promising candidate for further development [].
Compound Description: HNPC-A9229 represents a pyridin-2-yloxy-based pyrimidin-4-amine fungicide discovered during the optimization of compound 2a []. It demonstrates superior fungicidal activity compared to commercially available alternatives like diflumetorim []. This compound exhibits low toxicity to rats and effectively controls Puccinia sorghi and Erysiphe graminis [].
Compound Description: PF470 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5) []. Despite its effectiveness in preclinical models of Parkinson's disease, its clinical development was halted due to potential delayed-type immune-mediated hypersensitivity observed in a 90-day nonhuman primate toxicology study [].
Compound Description: RN486 is a selective inhibitor of Bruton’s tyrosine kinase (Btk) []. Preclinical studies demonstrate its effectiveness in mitigating immune hypersensitivity responses and arthritis [].
Compound Description: PQR530 acts as a potent, orally bioavailable, and brain-penetrant dual inhibitor targeting both class I PI3K and mTOR kinase [, ]. Preclinical studies highlight its potential as an anti-cancer agent due to its efficacy in inhibiting tumor growth, favorable pharmacokinetic properties, and brain penetration [].
Compound Description: PQR626 is an orally available and brain-penetrant mTOR inhibitor, demonstrating potential for treating neurological disorders, particularly tuberous sclerosis complex (TSC) []. It exhibits enhanced metabolic stability compared to its predecessor, PQR620, and significantly reduces mortality in a TSC mouse model [].
Compound Description: Compound 9b is a novel glycogen synthase kinase-3β (GSK-3β) inhibitor that exhibits promising neuroprotective effects in a rat model of Alzheimer's disease induced by amyloid-β1-42 []. It demonstrates antioxidant and antiapoptotic properties, reducing brain damage, improving learning, and enhancing memory function [].
Compound Description: This compound, analyzed via X-ray crystallography and Hirshfeld surface analysis, reveals specific structural features, including the displacement of styryl and ester substituents to opposite sides of the pyridine ring plane and the rotation of the acetyl group out of the plane []. The crystal structure highlights the formation of C—H⋯O hydrogen bond chains parallel to the a-axis, influencing packing and intercalation with styryl and ester substituents [].
Compound Description: This series of compounds, synthesized by reacting 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine (8) with different carboxylic acids, exhibited promising antibacterial activity [].
Compound Description: EW-7197 is a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase (ALK5) []. It shows promise as a potential cancer immunotherapeutic and antifibrotic agent due to its potent ALK5 inhibition and favorable pharmacokinetic properties [].
Compound Description: Initially investigated as an anti-inflammatory agent, JNJ-2482272 was identified as a potent aryl hydrocarbon receptor (AhR) activator and CYP1A autoinducer []. Despite high initial plasma exposure in rats, its concentration rapidly declined after repeated dosing due to autoinduction []. In vitro studies confirmed its potent AhR activation, comparable to 2,3,7,8-tetrachloro-dibenzodioxin, and induction of CYP1A gene expression []. These findings highlight the potential for drug-drug interactions and the need for careful consideration of AhR activation during drug development [].
Compound Description: IN-1130 is a novel ALK5 inhibitor with promising anti-fibrotic activity in preclinical models of renal and hepatic fibrosis [, ]. It also exhibits anti-metastatic effects in a breast cancer mouse model [, ]. The compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and distribution to key organs like the liver, kidneys, and lungs [, ]. Its major metabolite (M1) was detected in the systemic circulation and liver of rats and mice [, ]. These findings suggest that IN-1130 has potential as an effective oral anti-fibrotic drug [, ].
Compound Description: This compound and its various salts, including monohydrochloride, phosphate, 1,2-ethanedisulfonate, edisylate, citrate, orotate, R-mandelate, sulfate, 1,5-naphthalene disulfonate, D-aspartate, and lysine salts, are described for their potential in treating central nervous system disorders []. The patent describes their preparation, pharmaceutical compositions, and methods of use [].
Compound Description: Perampanel is a noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist discovered through the investigation of 1,3,5-triaryl-1H-pyridin-2-one derivatives []. It demonstrates potent activity in both in vitro and in vivo models of epilepsy []. Perampanel is currently under regulatory submission for the treatment of partial-onset seizures associated with epilepsy [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.